![molecular formula C19H22N8 B6458981 4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549016-94-4](/img/structure/B6458981.png)
4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antitumor Activity
The tetrahydroquinazoline scaffold has been investigated for its potential as an antitumor agent. Researchers have synthesized derivatives of this compound and evaluated their efficacy against different cancer cell lines. These studies aim to identify novel chemotherapeutic agents that can combat tumor growth and metastasis .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some tetrahydroquinazoline derivatives have shown promising antileishmanial activity. These compounds could serve as leads for developing effective treatments against this parasitic infection .
Antimalarial Properties
Malaria remains a global health challenge. Certain pyrazole-bearing compounds, including those related to our target molecule, exhibit potent antimalarial effects. Researchers continue to explore these derivatives for their ability to combat Plasmodium parasites .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Tetrahydroquinazoline derivatives have demonstrated anti-inflammatory properties. Understanding their mechanisms of action could lead to the development of new anti-inflammatory drugs .
Antiviral Activity
Given the ongoing threat of viral infections, compounds with antiviral properties are highly sought after. While specific studies on our compound are limited, its structural features suggest potential antiviral effects. Further research is needed to validate this hypothesis .
Antibacterial Effects
The fight against antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Although direct evidence for our compound’s antibacterial activity is scarce, its structural motifs align with known antibacterial scaffolds. Investigating its effects against bacterial pathogens is warranted .
特性
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8/c1-2-5-16-15(4-1)19(21-14-20-16)26-12-10-25(11-13-26)17-6-7-18(24-23-17)27-9-3-8-22-27/h3,6-9,14H,1-2,4-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDOAMKKIPINBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。